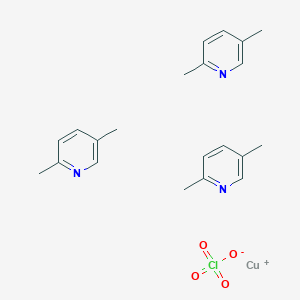
Copper(1+);2,5-dimethylpyridine;perchlorate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Copper(1+);2,5-dimethylpyridine;perchlorate is a coordination compound that involves copper in the +1 oxidation state, coordinated with 2,5-dimethylpyridine and perchlorate ions. This compound is of interest due to its unique structural and chemical properties, which make it useful in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Copper(1+);2,5-dimethylpyridine;perchlorate typically involves the reaction of copper(I) salts with 2,5-dimethylpyridine in the presence of perchlorate ions. One common method is to dissolve copper(I) chloride in an appropriate solvent, such as acetonitrile, and then add 2,5-dimethylpyridine and sodium perchlorate. The reaction mixture is stirred at room temperature, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely.
Analyse Chemischer Reaktionen
Types of Reactions
Copper(1+);2,5-dimethylpyridine;perchlorate undergoes various chemical reactions, including:
Oxidation: The copper(I) center can be oxidized to copper(II) under appropriate conditions.
Substitution: Ligands such as 2,5-dimethylpyridine can be substituted with other nitrogen-containing ligands.
Coordination: The perchlorate ion can coordinate with other metal centers, forming mixed-ligand complexes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Substitution: Reactions typically involve other nitrogen-containing ligands such as pyridine or bipyridine.
Coordination: Reactions are often carried out in polar solvents like water or acetonitrile.
Major Products
Oxidation: Copper(II) complexes.
Substitution: New coordination compounds with different ligands.
Coordination: Mixed-ligand complexes with varying properties.
Wissenschaftliche Forschungsanwendungen
Copper(1+);2,5-dimethylpyridine;perchlorate has several applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis and coordination chemistry studies.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its anticancer properties, particularly in inducing apoptosis in cancer cells.
Industry: Utilized in the development of new materials with specific electronic and magnetic properties.
Wirkmechanismus
The mechanism of action of Copper(1+);2,5-dimethylpyridine;perchlorate involves its ability to interact with biological molecules and metal centers. In biological systems, it can generate reactive oxygen species (ROS) that induce apoptosis in cancer cells. The compound can also disrupt mitochondrial function, leading to cell death .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Copper(1+);2,6-dimethylpyridine;perchlorate
- Copper(1+);2,4-dimethylpyridine;perchlorate
- Silver(1+);2,6-dimethylpyridine;perchlorate
Uniqueness
Copper(1+);2,5-dimethylpyridine;perchlorate is unique due to its specific ligand arrangement, which imparts distinct electronic and steric properties. This makes it particularly effective in certain catalytic and biological applications compared to its analogs .
Eigenschaften
CAS-Nummer |
37719-20-3 |
|---|---|
Molekularformel |
C21H27ClCuN3O4 |
Molekulargewicht |
484.5 g/mol |
IUPAC-Name |
copper(1+);2,5-dimethylpyridine;perchlorate |
InChI |
InChI=1S/3C7H9N.ClHO4.Cu/c3*1-6-3-4-7(2)8-5-6;2-1(3,4)5;/h3*3-5H,1-2H3;(H,2,3,4,5);/q;;;;+1/p-1 |
InChI-Schlüssel |
APLRTSZBLSGTDT-UHFFFAOYSA-M |
Kanonische SMILES |
CC1=CN=C(C=C1)C.CC1=CN=C(C=C1)C.CC1=CN=C(C=C1)C.[O-]Cl(=O)(=O)=O.[Cu+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


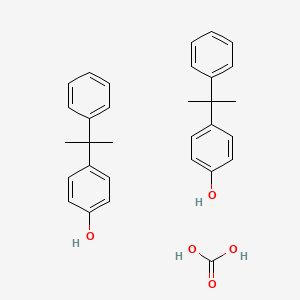
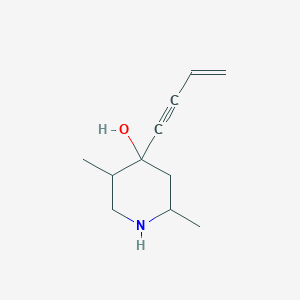
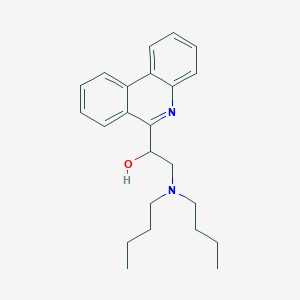
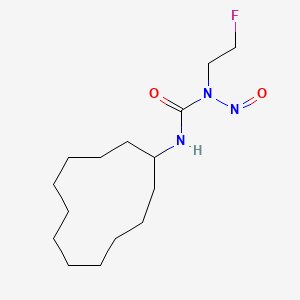
![7,15-Dioxadispiro[5.2.5~9~.2~6~]hexadecane-8,16-diol](/img/structure/B14674385.png)

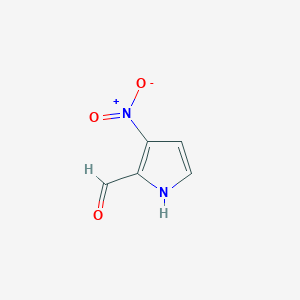
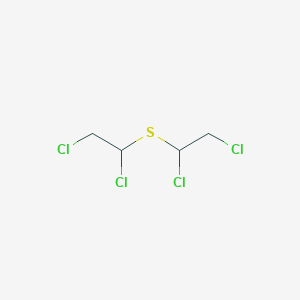
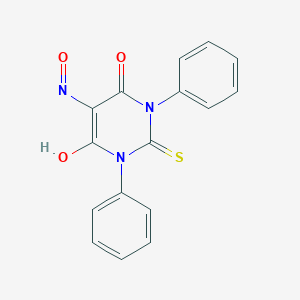
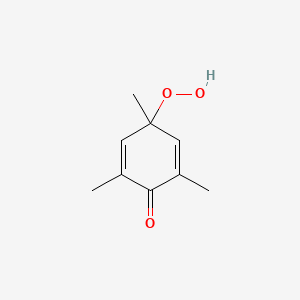

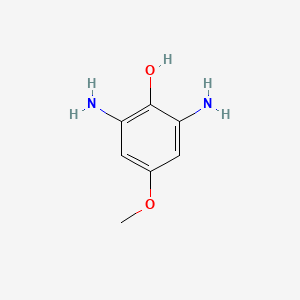
![3-[(3,8-Dichlorophenanthridin-6-yl)amino]propan-1-ol](/img/structure/B14674426.png)

